7-(difluoromethoxy)isoquinoline
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Overview
Description
7-(difluoromethoxy)isoquinoline is a chemical compound with the CAS Number: 1261787-58-9 and a molecular weight of 195.17 .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as this compound, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H7F2NO . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Several studies have detailed the synthetic utility of isoquinoline derivatives in organic chemistry. For instance, isoquinolines have been used in the study of insertion reactions with phosphorus ylides to produce substituted isoquinolines and isoquinolones, highlighting their versatility in synthetic strategies (Abdou, Fahmy, & Kamel, 2002). Furthermore, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the complexity of reactions that these compounds can undergo (Hwang et al., 2002).
Photophysical Properties
The study of the excited-state proton transfer fluorescence quenching based on 7-hydroxyquinoline derivatives for sensing trivalent cations in aqueous environments reveals the photophysical properties of these compounds and their potential applications in environmental monitoring (Mehata, 2021).
Bioactive Compound Synthesis
Isoquinoline derivatives have been explored for their cytotoxic activities and potential as therapeutic agents. Research includes the design and synthesis of 2-aryl-5, 6-dihydropyrrolo[2, 1-a]isoquinoline derivatives as topoisomerase inhibitors, demonstrating the role of isoquinoline scaffolds in the development of new anti-proliferative agents (Kakhki, Shahosseini, & Zarghi, 2014).
Advanced Material Research
The development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers showcases the application of isoquinoline derivatives in the field of analytical chemistry, particularly in doping research (Beuck et al., 2011).
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Biochemical Analysis
Biochemical Properties
Isoquinoline alkaloids, a group to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isoquinoline alkaloids have been reported to exhibit broad-spectrum anticancer activity, including the ability to arrest the cell cycle and induce apoptosis
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 7-(Difluoromethoxy)isoquinoline remains to be determined.
Metabolic Pathways
The metabolic pathways involving this compound are not currently known. Isoquinoline alkaloids are involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways that this compound is involved in remain to be identified.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(difluoromethoxy)isoquinoline involves the introduction of a difluoromethoxy group onto an isoquinoline ring. This can be achieved through a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.", "Starting Materials": [ "Isoquinoline", "Difluoromethoxy-containing reagent", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve isoquinoline in a suitable solvent.", "Step 2: Add a base to the solution to deprotonate the isoquinoline ring.", "Step 3: Add the difluoromethoxy-containing reagent to the solution and stir at a suitable temperature for a suitable amount of time.", "Step 4: Quench the reaction with an acid to protonate the product.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
CAS No. |
1261787-58-9 |
Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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